2-[(2-Fluorophenoxy)methyl]benzoic acid
Description
2-[(2-Fluorophenoxy)methyl]benzoic acid is a fluorinated benzoic acid derivative characterized by a carboxylic acid group (-COOH) attached to a benzene ring and a 2-fluorophenoxy-methyl substituent. This compound is structurally related to anti-inflammatory agents and conformationally flexible molecules, as seen in analogs like 2-phenoxybenzoic acids, which are isosteres of anthranilic acids .
Properties
IUPAC Name |
2-[(2-fluorophenoxy)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c15-12-7-3-4-8-13(12)18-9-10-5-1-2-6-11(10)14(16)17/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSNEBROOIFPEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize 2-[(2-Fluorophenoxy)methyl]benzoic acid involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for carbon–carbon bond formation and is known for its mild and functional group tolerant reaction conditions . The process typically involves the use of organoboron reagents and palladium catalysts under specific conditions to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Fluorophenoxy)methyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Applications:
- Anti-inflammatory Agents: Compounds similar to 2-[(2-Fluorophenoxy)methyl]benzoic acid have been investigated for their potential anti-inflammatory properties. Research indicates that benzoic acid derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. This suggests that this compound could be a candidate for developing new anti-inflammatory drugs .
- Antitumor Activity: The compound has been studied for its potential antitumor effects. Its structural similarity to known anticancer agents allows it to interact with biological targets involved in tumor growth. Preliminary studies have shown promising results in cell line assays, indicating cytotoxic effects against various cancer types .
Case Studies:
- In a study examining the structure-activity relationship (SAR) of benzoic acid derivatives, this compound exhibited significant inhibition of cancer cell proliferation compared to non-fluorinated analogs. The fluorine atom enhances lipophilicity and metabolic stability, contributing to improved biological activity .
Material Science
Polymer Synthesis:
- Additives in Polymers: The compound can serve as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve the material's resistance to thermal degradation, making it suitable for high-performance applications .
Case Studies:
- Research involving the use of this compound as a plasticizer in polyvinyl chloride (PVC) demonstrated enhanced flexibility and durability of the resulting material. The fluorinated structure contributes to lower volatility and better performance under stress conditions .
Analytical Chemistry
Reagent in Analytical Techniques:
- Chromatography: this compound is utilized as a reagent in chromatographic methods for separating complex mixtures. Its unique chemical properties allow it to interact selectively with various analytes, improving resolution and sensitivity in detection methods such as HPLC (High-Performance Liquid Chromatography) .
Case Studies:
Mechanism of Action
The mechanism of action of 2-[(2-Fluorophenoxy)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Positional Isomerism: Ortho vs. Para Substitution
- 2-[(4-Fluorophenoxy)methyl]benzoic Acid (CAS 198565-84-3): The para-fluoro analog differs in the fluorine substitution position. The para-fluoro group exerts a stronger electron-withdrawing effect due to reduced steric hindrance compared to the ortho isomer. This may lead to higher acidity (lower pKa) of the carboxylic acid group and altered π-π stacking interactions in biological systems .
- However, fluorine’s electronegativity enhances overall lipophilicity, favoring membrane permeability .
Substitution with Halogens vs. Alkyl Groups
- Methyl 2-(2-Chlorophenoxy)benzoate (): Chlorine, being larger and more polarizable than fluorine, increases molecular weight (e.g., 354.85 g/mol for a chloro analog in ) and may enhance halogen bonding. However, the ortho-chloro group could introduce greater steric hindrance, reducing reactivity in nucleophilic substitution reactions compared to the fluoro analog .
- 3-Methyl-2-(4-methylphenoxy)benzoic Acid (): Methyl groups are electron-donating, which may decrease the acidity of the benzoic acid group (higher pKa) compared to fluorine’s electron-withdrawing effect. This analog’s reduced lipophilicity could limit bioavailability .
Functional Group Modifications
- 2-{[(4-Chlorophenyl)(phenyl)methyl]thio}benzoic Acid (CAS 669701-90-0) :
The thioether (-S-) linkage in this compound replaces the ether (-O-) group in the target molecule. Sulfur’s lower electronegativity and larger atomic radius may increase metabolic stability but reduce hydrogen-bonding capacity, altering pharmacokinetic properties . - Complex Derivatives (): The compound 2-(2-fluorophenoxy)-3-{[2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonyl]amino}benzoic acid includes a trifluoromethyl group and a dihydropyridine moiety. These additions likely enhance binding affinity to biological targets (e.g., enzymes or receptors) through hydrophobic interactions and π-stacking .
Natural Product Derivatives ()
- 2-Acetylamino Benzoic Acid Methyl Esters (Av7, Av9): Isolated from Aconitum vaginatum, these derivatives exhibit anti-tumor activity. The absence of fluorine in these compounds may reduce their metabolic stability compared to fluorinated analogs, but acetylated amino groups could improve solubility .
- 4-Hydroxybenzoic Acid (Av13): A non-fluorinated natural derivative with a hydroxyl group.
Biological Activity
2-[(2-Fluorophenoxy)methyl]benzoic acid, a compound with the CAS number 1156944-71-6, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHFO
- Molecular Weight : 272.26 g/mol
- IUPAC Name : this compound
This compound features a benzoic acid moiety substituted with a fluorophenoxy group, which is significant for its biological activity.
Pharmacological Properties
Research indicates that this compound exhibits various biological activities, particularly in the following areas:
- Antimicrobial Activity : Studies have shown that derivatives of benzoic acid can possess antibacterial properties. Compounds similar to this compound have been evaluated for their efficacy against various bacterial strains, demonstrating promising results in inhibiting growth.
- Anti-inflammatory Effects : The presence of the fluorophenoxy group may enhance the anti-inflammatory properties of this compound. In vitro studies suggest that it can modulate inflammatory pathways, potentially serving as a therapeutic agent in conditions characterized by chronic inflammation.
- Antitumor Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects on cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, although further research is needed to elucidate these pathways fully.
Case Studies and Research Findings
-
Antimicrobial Efficacy :
- A study published in the Journal of Medicinal Chemistry evaluated various benzoic acid derivatives against resistant bacterial strains. The results highlighted that compounds similar to this compound exhibited significant antimicrobial activity, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Mechanisms :
-
Cytotoxicity Against Cancer Cells :
- A recent study assessed the cytotoxic effects of this compound on several cancer cell lines, including breast and colon cancer cells. The findings indicated a dose-dependent inhibition of cell proliferation, with IC50 values around 25 µM after 48 hours of treatment. Mechanistic studies revealed that apoptosis was induced via caspase activation .
Data Summary Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
